Scientific Field: Chemistry
Application Summary: Chlorophenol red is commonly used as a pH indicator. The color change is due to the dissociation of H+ ions.
Method of Application: The indicator is added to a solution, and the color change is observed to determine the pH of the solution.
Results/Outcomes: The color of the solution gives an indication of its pH.
Scientific Field: Environmental Science
Application Summary: The pH properties of Chlorophenol red are used to selectively determine the amount of chlorine dioxide in drinking water.
Method of Application: Chlorophenol red selectively reacts with 0.1–1.9 mg/L chlorine dioxide at pH 7.
Results/Outcomes: The reaction of Chlorophenol red with chlorine dioxide allows for the determination of the amount of chlorine dioxide in drinking water.
Scientific Field: Bioelectrochemistry
Application Summary: Chlorophenol red (CPR) is used as a chromogenic label in electroanalytical devices for Escherichia coli detection.
Method of Application: The CPR moiety undergoes oxidation at carbon substrates (+0.7 V), giving rise to a variety of phenolic intermediates.
Results/Outcomes: The electroanalytical properties of Chlorophenol red allow it to be used for the detection of Escherichia coli.
Chlorophenol red is a synthetic organic compound classified as a sulfonephthalein dye, primarily used as a pH indicator. Its chemical name is 3',3"-dichlorophenolsulfonephthalein, with the molecular formula C₁₉H₁₂Cl₂O₅S and a molecular weight of 423.28 g/mol. This compound exhibits distinct color changes in response to variations in pH, transitioning from yellow in acidic conditions to pink in neutral to alkaline environments. The effective pH transition range for Chlorophenol red is approximately 4.8 to 6.4, though some sources indicate a slightly broader range .
Chlorophenol red undergoes reversible acid-base reactions, where it exists in different ionic forms depending on the pH of the solution. In acidic conditions, it appears yellow, while in neutral to alkaline conditions, it shifts towards red or pink hues. This behavior is attributed to the protonation and deprotonation of the phenolic hydroxyl group, which alters the electronic structure and thus the color of the compound .
In addition to its role as a pH indicator, Chlorophenol red can participate in redox reactions, particularly when combined with hydrogen peroxide and iron ions, leading to significant color changes that can be quantitatively measured .
Chlorophenol red has been investigated for its potential biological applications. It has been used as a chromogenic label in various assays due to its colorimetric properties. Studies have indicated its effectiveness in detecting bacterial contamination, particularly Escherichia coli, by utilizing its electrochemical properties at disposable carbon electrodes . Furthermore, it has been noted for its relatively low toxicity and stability in biological systems, making it suitable for various laboratory applications.
The synthesis of Chlorophenol red typically involves the reaction of phenols with sulfonic acids under controlled conditions. One common method includes:
Chlorophenol red is widely utilized across various fields:
Research has shown that Chlorophenol red interacts with various metal ions and compounds, influencing its colorimetric properties. For instance, studies demonstrate that the presence of iron ions can significantly alter its absorption spectrum and visual appearance when combined with hydrogen peroxide . These interactions are crucial for developing sensitive detection methods for contaminants in environmental samples.
Chlorophenol red shares structural similarities with other sulfonephthalein dyes but exhibits unique properties that distinguish it from them. Here are some notable similar compounds:
Compound Name | Chemical Formula | pH Transition Range | Unique Features |
---|---|---|---|
Phenol Red | C₁₉H₁₁NaO₃S | 6.8 - 8.4 | More alkaline range; commonly used in cell culture |
Bromothymol Blue | C₂₃H₂₄Br₂O₅S | 6.0 - 7.6 | Changes from yellow to blue; used extensively in biological assays |
Thymol Blue | C₂₃H₂₅O₃S | 1.2 - 2.8 (acidic) / 8.0 - 9.6 (alkaline) | Dual range indicator; useful for both acidic and basic solutions |
Chlorophenol red's narrow transition range makes it particularly effective for specific applications where precise pH measurement is critical, such as monitoring food safety and assessing paper acidity in conservation efforts .
Irritant